molecular formula C3H4KO6P B052820 Potassium 1-carboxyvinyl hydrogenphosphate CAS No. 4265-07-0

Potassium 1-carboxyvinyl hydrogenphosphate

Cat. No.: B052820
CAS No.: 4265-07-0
M. Wt: 206.13 g/mol
InChI Key: SOSDSEAIODNVPX-UHFFFAOYSA-M
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Scientific Research Applications

Biochemical Applications

  • Substrate for Kinases
    Potassium 1-carboxyvinyl hydrogenphosphate serves as a substrate for various kinases, including pyruvate kinase and phosphoenolpyruvate carboxykinase. These enzymes play crucial roles in metabolic pathways, particularly in glycolysis and gluconeogenesis, making this compound vital for energy metabolism and biosynthesis.
  • Metabolic Studies
    As an endogenous metabolite, it is often utilized in research to study metabolic pathways and the regulation of cellular processes. Its role in the synthesis of amino acids and carbohydrates highlights its importance in cellular metabolism.
  • Cancer Research
    Recent studies have identified this compound as a potential inhibitor of voltage-gated potassium channels (KV10.1), which are overexpressed in many cancer types. Inhibiting these channels can lead to reduced tumor growth and increased apoptosis in cancer cells, making it a promising candidate for anticancer drug development .

Pharmacological Applications

  • Drug Discovery
    The compound is being explored in drug discovery programs aimed at developing novel inhibitors for various targets, including ion channels and metabolic enzymes. Its structural properties allow it to be modified for enhanced potency and selectivity against specific biological targets.
  • Analytical Chemistry
    This compound is used in chromatography and mass spectrometry applications due to its stability and reactivity. It serves as a standard or reference material in analytical methods to quantify other metabolites or drugs in biological samples .

Case Study 1: KV10.1 Inhibition

A study published in Nature demonstrated that compounds derived from this compound effectively inhibited KV10.1 channels, leading to significant reductions in tumor growth in xenograft models of cancer . The research utilized both in vitro and in vivo methods to validate the anticancer properties of these inhibitors.

Case Study 2: Metabolic Pathway Analysis

In another investigation, researchers employed this compound to trace metabolic pathways involved in glycolysis and gluconeogenesis. The findings revealed its critical role as a precursor for several key metabolites, influencing overall energy homeostasis within cells .

Biological Activity

Potassium 1-carboxyvinyl hydrogenphosphate (KCHPV), also known as phosphoenolpyruvic acid monopotassium salt, is a significant biochemical compound involved in various metabolic pathways. This article explores its biological activity, mechanisms of action, and applications in scientific research and medicine.

  • Molecular Formula : C₃H₄KO₆P
  • Molecular Weight : Approximately 206.131 g/mol

Role in Metabolism

KCHPV is primarily recognized for its role as an intermediate in glycolysis and gluconeogenesis :

  • Glycolysis : KCHPV is converted to pyruvate by pyruvate kinase, a key enzyme that facilitates the generation of ATP, the primary energy currency of the cell.
  • Gluconeogenesis : It is formed from oxaloacetate through the action of phosphoenolpyruvate carboxykinase, contributing to glucose synthesis during fasting or intense exercise.

These pathways are crucial for maintaining energy balance and metabolic homeostasis in cells .

KCHPV functions as a substrate for several enzymes, including:

  • Pyruvate Kinase : Catalyzes the conversion of phosphoenolpyruvate to pyruvate, generating ATP.
  • Phosphoenolpyruvate Carboxykinase : Involved in gluconeogenesis, converting oxaloacetate to phosphoenolpyruvate.
  • Phosphatases : These enzymes hydrolyze phosphate esters, facilitating various biological processes .

The hydrolysis of KCHPV by specific phosphatases can provide insights into metabolic regulation and cellular functions.

Biological Activity Overview

KCHPV exhibits several biological activities:

  • Energy Production : As an intermediate in glycolysis, it plays a vital role in ATP generation.
  • Metabolic Regulation : Alters cellular energy states and impacts metabolic health.
  • Potential Therapeutic Applications : Research suggests its involvement in studies related to metabolic disorders such as diabetes and cancer .

Case Study 1: Glycolytic Flux Investigation

A study investigated the role of KCHPV in regulating glycolytic flux in cancer cells. The findings indicated that increased levels of KCHPV correlated with enhanced ATP production and cell proliferation. The study emphasized the compound's potential as a target for therapeutic intervention in cancer metabolism .

Case Study 2: Enzyme Activity Assays

KCHPV has been employed as a substrate in enzyme assays to study pyruvate kinase activity. Results demonstrated that variations in KCHPV concentrations significantly affected enzyme kinetics, providing valuable data on metabolic regulation under different physiological conditions .

Comparison with Similar Compounds

Compound NameRole in MetabolismUnique Features
Phosphoenolpyruvic Acid Trisodium SaltGlycolysis and gluconeogenesisCommonly used as a substrate for enzymes
Phosphoenolpyruvic Acid Cyclohexylammonium SaltSimilar metabolic rolesDifferent solubility properties
Phosphoenolpyruvic Acid Tricyclohexylammonium SaltSimilar metabolic rolesViscosity differences

KCHPV is unique due to its specific involvement in both glycolysis and gluconeogenesis, distinguishing it from other similar compounds .

Properties

IUPAC Name

potassium;1-carboxyethenyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5O6P.K/c1-2(3(4)5)9-10(6,7)8;/h1H2,(H,4,5)(H2,6,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSDSEAIODNVPX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)O)OP(=O)(O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4KO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063381
Record name 2-Propenoic acid, 2-(phosphonooxy)-, monopotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4265-07-0
Record name 2-Propenoic acid, 2-(phosphonooxy)-, potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004265070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-(phosphonooxy)-, potassium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-(phosphonooxy)-, monopotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium hydrogen 2-(phosphonatooxy)acrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 1-carboxyvinyl hydrogenphosphate
Reactant of Route 2
Potassium 1-carboxyvinyl hydrogenphosphate
Reactant of Route 3
Potassium 1-carboxyvinyl hydrogenphosphate
Reactant of Route 4
Potassium 1-carboxyvinyl hydrogenphosphate
Reactant of Route 5
Potassium 1-carboxyvinyl hydrogenphosphate
Reactant of Route 6
Potassium 1-carboxyvinyl hydrogenphosphate
Customer
Q & A

Q1: What makes the use of Phosphoenolpyruvic Acid Monopotassium Salt (PEP-K) in this research significant compared to traditional phosphorylation methods?

A: Traditionally, phosphorylation of alcohols, while crucial for various disciplines, often involves complex multistep processes or suffers from limited substrate compatibility due to harsh reaction conditions []. This research unveils a novel catalytic approach employing PEP-K as the phosphoryl donor, alongside Tetrabutylammonium Hydrogen Sulfate (TBAHS) as the catalyst []. This method exhibits remarkable chemoselectivity, enabling direct phosphorylation of a broad range of alcohols, including complex molecules like carbohydrates and unprotected peptides []. This breakthrough holds promise for simplifying the production of highly functionalized O-phosphorylated compounds with diverse applications.

Q2: What is the proposed mechanism by which PEP-K participates in this catalytic phosphorylation reaction?

A: The research suggests a unique mechanism where PEP-K interacts with TBAHS to form an active mixed anhydride species []. This species is proposed to be the key phosphoryl donor, facilitating the transfer of the phosphate group to the target alcohol []. This proposed mechanism, supported by Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and Density Functional Theory (DFT) calculations [], offers valuable insights into this novel catalytic system.

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